![molecular formula C13H9Br2N5 B054610 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 179343-23-8](/img/structure/B54610.png)
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Overview
Description
Acetyl-CoA Carboxylase-IN-1 is a chemical compound that acts as an inhibitor of acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid metabolism. This enzyme catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in the biosynthesis of fatty acids . Inhibitors of acetyl-CoA carboxylase are of significant interest in the treatment of metabolic diseases such as obesity, diabetes, and cancer .
Mechanism of Action
Target of Action
The primary target of 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolism of the bacteria.
Pharmacokinetics
Its degree of lipophilicity suggests that it can diffuse easily into cells , which could impact its bioavailability and efficacy.
Result of Action
It’s known that resistant isolates had alarmingly high minimum inhibitory concentration shifts (16- to >128-fold) compared to the parent strain , suggesting that the compound may have a significant impact on bacterial resistance.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine interacts with several enzymes and proteins. One of the most frequently mentioned biological targets of this compound is the enzyme biotin carboxylase
Cellular Effects
It is known that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a potential inhibitor of FGFR1, thereby affecting cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-CoA Carboxylase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents such as acetyl-CoA and sodium bicarbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Acetyl-CoA Carboxylase-IN-1 involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Acetyl-CoA Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Acetyl-CoA Carboxylase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its role in regulating fatty acid synthesis and energy metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA Carboxylase-IN-2: Another inhibitor of acetyl-CoA carboxylase with similar properties.
Fatty Acid Synthase Inhibitors: Compounds that inhibit fatty acid synthase, another key enzyme in fatty acid metabolism.
Uniqueness
Acetyl-CoA Carboxylase-IN-1 is unique in its specific inhibition of acetyl-CoA carboxylase, making it a valuable tool for studying the regulation of fatty acid synthesis and its implications in metabolic diseases .
Properties
IUPAC Name |
6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPWJYTPOHUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416143 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179343-23-8 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

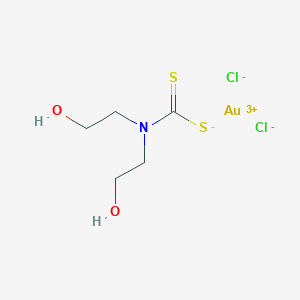
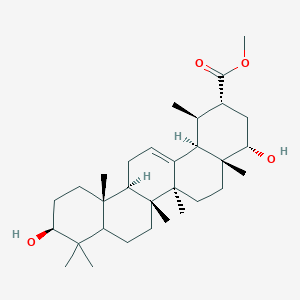
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

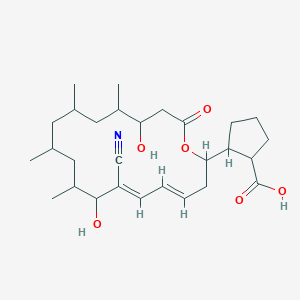
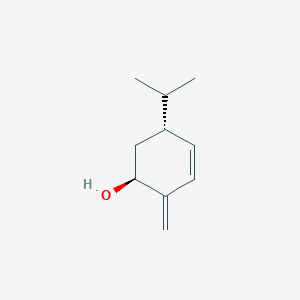
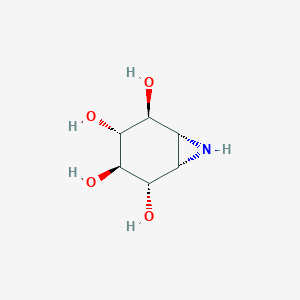

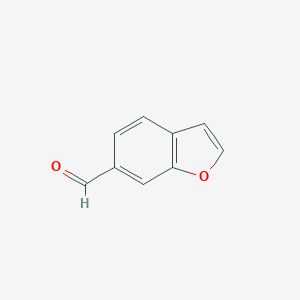
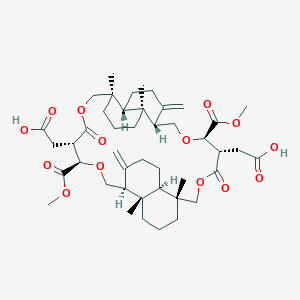


![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B54558.png)
